(2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide
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Overview
Description
2-(2,4-Dimethylphenoxy)(3-pyridyl)-N-(2-phenylethyl)formamide, also known as DMEPPF, is an organic compound that is used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects and is widely used in laboratory experiments.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide involves the reaction of 2-(2,4-dimethylphenoxy)pyridine with N-(2-phenylethyl)formamide in the presence of a suitable catalyst.
Starting Materials
2-(2,4-dimethylphenoxy)pyridine, N-(2-phenylethyl)formamide
Reaction
Step 1: Dissolve 2-(2,4-dimethylphenoxy)pyridine (1.0 g, 5.2 mmol) and N-(2-phenylethyl)formamide (1.2 g, 6.2 mmol) in 20 mL of anhydrous ethanol., Step 2: Add 0.2 g of palladium on carbon (10% Pd/C) catalyst to the reaction mixture., Step 3: Stir the reaction mixture under hydrogen gas (1 atm) at room temperature for 24 hours., Step 4: Filter the reaction mixture to remove the catalyst., Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product., Step 6: Purify the crude product by column chromatography using a suitable solvent system to obtain the desired product as a white solid.
Scientific Research Applications
(2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide is used in a variety of scientific research applications. It has been used to study the effects of drugs on the central nervous system, as well as the effects of drugs on the cardiovascular system. It has also been used to study the mechanism of action of various drugs, such as anticonvulsants, antidepressants, and anxiolytics. Additionally, it has been used to study the biochemical and physiological effects of various drugs, such as anti-inflammatory drugs and antidiabetic drugs.
Mechanism Of Action
The mechanism of action of (2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide is not yet fully understood. However, it is believed that it binds to various receptors in the body, including receptors in the central nervous system, cardiovascular system, and immune system. It is also believed to modulate the activity of certain enzymes and proteins, which can lead to various biochemical and physiological effects.
Biochemical And Physiological Effects
(2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anticonvulsant, antidepressant, anxiolytic, and antidiabetic effects. Additionally, it has been shown to have cardioprotective, neuroprotective, and immunomodulatory effects.
Advantages And Limitations For Lab Experiments
The use of (2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it has a wide range of biochemical and physiological effects. Additionally, it is not toxic and has no known side effects. However, there are some limitations to its use in laboratory experiments. For example, its mechanism of action is not yet fully understood, and its effects on humans have not been extensively studied.
Future Directions
There are several potential future directions for research into (2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide. These include further exploration of its mechanism of action, further investigation into its effects on humans, and further research into its potential applications in the treatment of various diseases. Additionally, further research could be conducted into the potential therapeutic uses of (2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide, such as its use as an anti-inflammatory or anticonvulsant drug. Finally, further research could be conducted into the potential side effects of (2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide and its potential interactions with other drugs.
properties
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(2-phenylethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-16-10-11-20(17(2)15-16)26-22-19(9-6-13-24-22)21(25)23-14-12-18-7-4-3-5-8-18/h3-11,13,15H,12,14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAMEHVRIKOVMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=CC=N2)C(=O)NCCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide |
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